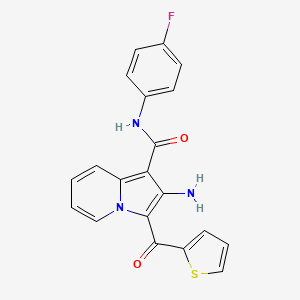![molecular formula C16H23N7 B2577172 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine CAS No. 2415633-65-5](/img/structure/B2577172.png)
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as DM-3189 and has shown promise in treating various diseases.
Mecanismo De Acción
The mechanism of action of DM-3189 is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. DM-3189 has also been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, DM-3189 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DM-3189 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. DM-3189 has also been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, DM-3189 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-3189 has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, DM-3189 also has some limitations. It is relatively expensive, and its toxicity profile is not well established.
Direcciones Futuras
There are several future directions for the research on DM-3189. One area of research is to investigate its potential use in combination with other drugs for the treatment of cancer and inflammation. Another area of research is to investigate its potential use in the treatment of neurological disorders. Additionally, further studies are needed to establish its toxicity profile and potential side effects.
Conclusion:
In conclusion, DM-3189 is a chemical compound that has shown promise in treating various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of DM-3189.
Métodos De Síntesis
The synthesis method of DM-3189 involves several steps. The first step involves the reaction of 4-chloro-5,6-dimethylpyrimidine with N,N-dimethylpiperazine to form 4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-amine. This is followed by the reaction of the intermediate product with 3-bromo-6-chloropyridazine to form 6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine. The final product is obtained by purification and isolation.
Aplicaciones Científicas De Investigación
DM-3189 has been extensively researched for its potential therapeutic applications. It has shown promise in treating various diseases such as cancer, inflammation, and neurological disorders. DM-3189 has been found to be effective against prostate cancer, breast cancer, and lung cancer. It has also shown anti-inflammatory effects in animal models of arthritis and colitis. DM-3189 has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-13(2)17-11-18-16(12)23-9-7-22(8-10-23)15-6-5-14(19-20-15)21(3)4/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWPEPHPRXKLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NN=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2577093.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2577097.png)
![N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide](/img/structure/B2577099.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2577102.png)

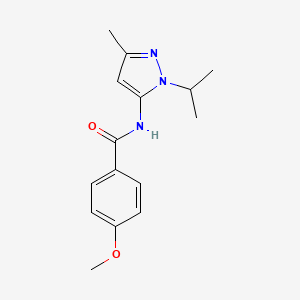
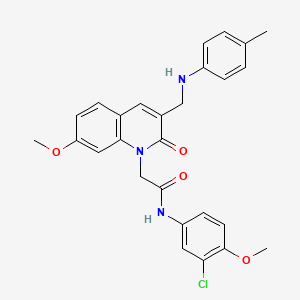
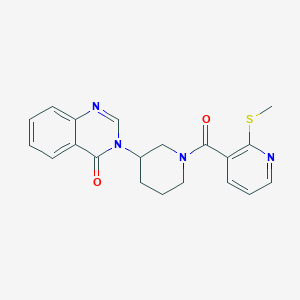
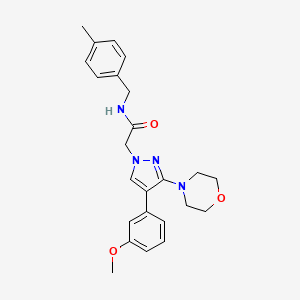
![3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2577109.png)

